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Compound of Interest

Compound Name: ATTO 465 NHS ester

Cat. No.: B15555657

For Researchers, Scientists, and Drug Development Professionals

ATTO 465 NHS ester is a fluorescent labeling dye belonging to the acriflavine dye family,
prized for its robust photophysical characteristics. This guide provides an in-depth overview of
its core properties and the experimental protocols essential for its application in research and
development. The dye's strong absorption, high fluorescence quantum yield, and excellent
stability make it a versatile tool for the covalent labeling of biomolecules such as proteins and
nucleic acids.[1]

Core Photophysical and Chemical Characteristics

ATTO 465 is characterized by a significant Stokes shift, which is the difference between the
absorption and emission maxima, reducing self-quenching and enhancing detection sensitivity.
[2][3] It is moderately hydrophilic and demonstrates high thermal and photostability, which are
critical for imaging applications that require prolonged or intense illumination.[1] The N-
Hydroxysuccinimidyl (NHS) ester reactive group allows for the efficient covalent attachment of
the dye to primary amines on biomolecules.

Quantitative Photophysical Data

The key photophysical properties of ATTO 465 in aqueous solution are summarized in the table
below, providing a quick reference for experimental design and data analysis.
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Property Value Reference
Excitation Maximum (Aex) 453 nm [4]
Emission Maximum (Aem) 506 nm [4]

Molar Extinction Coefficient (g) 7.5x10*cm~iM—1 [4]
Fluorescence Quantum Yield 2506 ]

(P)

Fluorescence Lifetime (1) 5.0 ns [4]

Stokes Shift ~53 nm [1]
Correction Factor (CF2so) 0.48 [4]
Molecular Weight (NHS Ester) 493 g/mol [4]

Experimental Protocols
Measurement of Photophysical Properties

1. Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (®) represents the efficiency of the conversion of absorbed
light into emitted light.[1] It is typically determined relative to a standard of a known quantum
yield.

¢ Principle: The quantum yield of an unknown sample is calculated by comparing its integrated
fluorescence intensity and absorbance to that of a reference compound with a known
quantum yield.[5]

 Instrumentation: A calibrated fluorescence spectrometer and a UV-Vis spectrophotometer are
required.[1]

o Methodology:

o Prepare dilute solutions of both the sample (ATTO 465) and a suitable reference standard
in the same solvent. The absorbance of these solutions should be kept low (typically < 0.1)
at the excitation wavelength to avoid inner filter effects.[5]
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o Measure the absorbance of both the sample and the standard at the chosen excitation
wavelength.[5]

o Measure the fluorescence emission spectra of both the sample and the standard using the
same excitation wavelength and instrument settings.[5]

o Integrate the area under the emission spectra for both the sample and the standard.

o Calculate the quantum yield of the sample using the following equation: ®_sample =
®_std * (I_sample / |_std) * (A_std / A_sample) * (n_sample? / n_std?) Where:

® is the quantum yield

| is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

'sample’ and 'std' refer to the sample and the standard, respectively.[5]
2. Determination of Fluorescence Lifetime (Time-Domain Method)

Fluorescence lifetime (1) is the average time a fluorophore spends in the excited state before
returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common
time-domain method for its measurement.[6]

e Principle: The sample is excited by a short pulse of light, and the time delay between the
excitation pulse and the detection of the emitted photons is measured. By repeating this
process, a histogram of photon arrival times is built, which represents the fluorescence
decay curve.[6]

e Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser
or a light-emitting diode), a sensitive detector (e.g., a photomultiplier tube or an avalanche
photodiode), and timing electronics.[3]

o Methodology:
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o Prepare a solution of the fluorescent sample.
o Excite the sample with a high-repetition-rate pulsed light source.

o Detect the emitted single photons and record their arrival times relative to the excitation

pulses.
o Construct a histogram of the arrival times, which will show an exponential decay.

o Fit the decay curve with an exponential function to determine the fluorescence lifetime.[6]

Biomolecule Labeling with ATTO 465 NHS Ester

The following protocols describe the covalent labeling of proteins and oligonucleotides with
ATTO 465 NHS ester.

1. Protein Labeling

This protocol is suitable for labeling proteins via primary amines, such as the N-terminus or the

side chain of lysine residues.[7]
o Materials:
o Protein to be labeled

ATTO 465 NHS ester

[¢]

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[2]

o

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[2]

[e]

o

Gel filtration column (e.g., Sephadex G-25)[2]
e Procedure:

o Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-10
mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed

against an amine-free buffer.[2]
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o Dye Preparation: Immediately before use, dissolve the ATTO 465 NHS ester in DMF or
DMSO to a concentration of 1-2 mg/mL.[7]

o Labeling Reaction: While gently vortexing the protein solution, add the dissolved dye. A 3-
to 10-fold molar excess of the dye to the protein is a good starting point. Incubate the
reaction for 1 hour at room temperature, protected from light.[7]

o Purification: Separate the labeled protein from the unreacted dye using a gel filtration
column. The first colored fraction to elute will be the labeled protein.[2]

2. Oligonucleotide Labeling
This protocol is for labeling amino-modified oligonucleotides.[7]
e Materials:

o Amino-modified oligonucleotide

ATTO 465 NHS ester

[¢]

[e]

Labeling buffer (e.g., 0.2 M carbonate buffer, pH 8.0-9.0)[7]

o

Anhydrous DMF[7]

[¢]

Purification system (e.g., HPLC)
e Procedure:

o Oligonucleotide and Dye Preparation: Dissolve the amino-modified oligonucleotide in the
labeling buffer to a concentration of 0.1 mM. Prepare a 5 mg/mL solution of ATTO 465
NHS ester in anhydrous DMF.[7]

o Labeling Reaction: Add the dye solution to the oligonucleotide solution. Incubate for 2
hours at room temperature with shaking.[7]

o Purification: Purify the labeled oligonucleotide from the unreacted dye using reverse-
phase HPLC or gel filtration.[7]
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Visualizing the Workflow

The general experimental workflow for labeling a biomolecule with ATTO 465 NHS ester can
be visualized as a three-stage process: Preparation, Reaction, and Purification.
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< )
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Click to download full resolution via product page

Caption: Biomolecule Labeling Workflow with ATTO 465 NHS Ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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